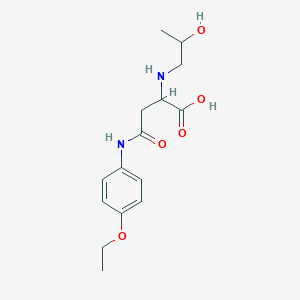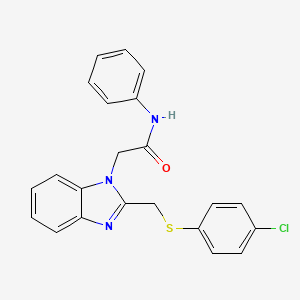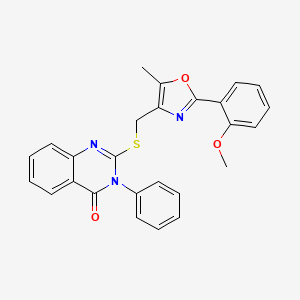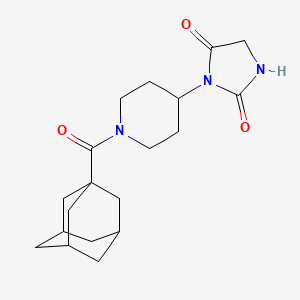![molecular formula C17H19BrN4OS B2675012 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-58-0](/img/structure/B2675012.png)
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, a piperidine ring, and a bromophenyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole and triazole rings are aromatic and planar, which could influence the overall shape of the molecule . The piperidine ring is a six-membered ring with one nitrogen atom, which could exist in a chair or boat conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the thiazole and triazole rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, has shown that they possess potent antimicrobial properties. Studies have synthesized various derivatives and tested them against a range of microorganisms, revealing good to moderate activities against bacteria and fungi. For instance, novel 1,2,4-triazole compounds have been reported to exhibit significant biological activity against tested microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans (Bektaş et al., 2007). Similarly, another study on 1,2,4-triazole derivatives highlighted their good antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Suresh, Lavanya, Rao, 2016).
Anticancer Activities
The structural flexibility of 1,2,4-triazole derivatives allows for the synthesis of compounds with potential anticancer properties. For example, some studies have focused on synthesizing 1,2,4-triazole derivatives as potential anticancer agents, investigating their reactivity and mechanism of action against cancer cells. These studies provide a foundation for further research into the anticancer potential of 1,2,4-triazole derivatives, including compounds similar to the one specified (Makisumi, 1961).
Molecular Stabilities and Antagonist Activities
1,2,4-Triazole derivatives have been evaluated for their molecular stabilities, conformational analyses, and antagonist activities, particularly in the context of enzyme inhibition and receptor antagonism. These studies have demonstrated the versatility of 1,2,4-triazole compounds in modulating biological pathways and targets, offering insights into their potential therapeutic applications beyond antimicrobial and anticancer activities. For example, triazole derivatives have been explored for their 5-HT2 antagonist activity, suggesting their possible use in neurological and psychiatric disorders (Watanabe et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-bromophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKKSNPLMWIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)

![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)




![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)
![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)


![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)

